molecular formula C20H21FN2O6S B2722286 2-(4-Fluorophenyl)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate CAS No. 1351662-06-0

2-(4-Fluorophenyl)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate

Cat. No.: B2722286
CAS No.: 1351662-06-0
M. Wt: 436.45
InChI Key: IXSYPGCHACDFGX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H21FN2O6S and its molecular weight is 436.45. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S.C2H2O4/c19-15-5-3-14(4-6-15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-2-1-11-24-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSYPGCHACDFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule with potential therapeutic applications. Its structural components suggest various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a 4-fluorophenyl group , a piperazine moiety , and a thiophene-derived ketone , indicating its potential for diverse biological interactions. The molecular formula is C18H18F1N3O3SC_{18}H_{18}F_{1}N_{3}O_{3}S, with a molecular weight of approximately 373.47 g/mol.

Property Value
Molecular FormulaC18H18F1N3O3S
Molecular Weight373.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs to This compound exhibit anticonvulsant properties. For instance, derivatives containing piperazine have shown effectiveness in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The mechanism may involve modulation of neurotransmitter systems or ion channels.

Enzyme Inhibition

The presence of the piperazine moiety may facilitate interactions with various enzymes, including monoamine oxidases (MAOs). Similar compounds have been reported to inhibit MAO-B with significant potency, which is crucial for the treatment of neurodegenerative diseases . The specific interactions of this compound with MAOs remain to be elucidated through docking studies and enzyme assays.

Case Studies

  • Anticonvulsant Screening : A study synthesized several piperazine derivatives and tested them for anticonvulsant activity using standard models. Many derivatives showed significant efficacy, suggesting that modifications to the piperazine structure can lead to enhanced pharmacological profiles .
  • Antimicrobial Evaluation : A related study highlighted the antimicrobial potential of thiazole derivatives, emphasizing their ability to inhibit specific enzymes involved in bacterial metabolism. This suggests that similar mechanisms may be applicable to our compound.
  • MAO Inhibition Studies : Research on pyridazinone derivatives revealed that certain substitutions on the phenyl ring significantly influenced MAO-B inhibition. This highlights the importance of structural modifications in optimizing biological activity .

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